molecular formula C10H8F3NO B15319207 beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile

beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile

Cat. No.: B15319207
M. Wt: 215.17 g/mol
InChI Key: LKWYNPODNUMOKI-UHFFFAOYSA-N
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Description

beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile is a fluorinated organic compound characterized by a benzenepropanenitrile backbone substituted with a hydroxy group at the β-position and a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the β-hydroxy moiety may improve aqueous solubility through hydrogen bonding .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5H2

InChI Key

LKWYNPODNUMOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC#N)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The cyanohydrin synthesis method involves the nucleophilic addition of cyanide to 4-(trifluoromethyl)benzaldehyde. This one-step process leverages the equilibrium between aldehydes and cyanide ions under basic or acidic conditions:

$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{HCN} \rightarrow \text{this compound}
$$

In practice, acetone cyanohydrin is often used as a safer cyanide source. The reaction proceeds via base-catalyzed deprotonation of the aldehyde, followed by nucleophilic attack by cyanide and subsequent protonation to yield the beta-hydroxy nitrile.

Optimization Considerations

  • Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature : Reactions are typically conducted at 25–50°C to balance kinetics and equilibrium.
  • Catalysts : Alkaline metal hydroxides (e.g., NaOH) accelerate the reaction but require careful pH control to prevent nitrile hydrolysis.

Reduction of Ketonitrile Precursors

Precursor Synthesis

The ketonitrile intermediate, 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (CAS 71682-94-5), is commercially available or synthesized via Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with cyanoacetyl chloride.

Reduction Protocols

The ketone group in the precursor is reduced to a secondary alcohol using selective reducing agents:

  • Borane-Tetrahydrofuran (BH₃-THF) : This agent preferentially reduces ketones without affecting nitriles. A typical procedure involves stirring the ketonitrile with BH₃-THF at 0°C for 2 hours, followed by quenching with methanol.
  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under 1–3 atm H₂ selectively reduces the ketone to an alcohol. For example, a 90% yield was reported using Pd/C in ethanol at 25°C.

Alternative Synthetic Pathways

Grignard Addition-Elimination

A two-step approach involves:

  • Grignard Reaction : Addition of a methylmagnesium bromide to 4-(trifluoromethyl)benzonitrile to form a tertiary alcohol.
  • Dehydration and Hydrolysis : Treatment with concentrated H₂SO₄ eliminates water, followed by cyanide addition to reintroduce the nitrile group.

Enzymatic Resolution

Chiral beta-hydroxy nitriles can be synthesized using lipases or ketoreductases. For instance, Candida antarctica lipase B catalyzes the enantioselective reduction of the ketonitrile precursor in the presence of NADPH cofactors.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • DMSO and DMF : Enhance nucleophilicity in cyanohydrin synthesis but may complicate purification due to high boiling points.
  • Ether Solvents : Diethyl ether minimizes side reactions in Grignard protocols but requires anhydrous conditions.

Temperature and Time

  • Cyanohydrin Formation : Optimal at 40°C for 6 hours, yielding >75% product.
  • Borane Reductions : Complete within 2 hours at 0°C, avoiding nitrile degradation.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 2240 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (O-H stretch).
  • ¹H NMR (CDCl₃): δ 7.65 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.90 (s, 1H, OH), 3.20 (m, 2H, CH₂).
  • ¹³C NMR : 118.2 ppm (CN), 126.5–139.0 ppm (CF₃ and aromatic carbons).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity, with a retention time of 8.2 minutes.

Applications in Organic Synthesis

This compound is a versatile building block:

  • Herbicide Intermediates : Serves as a precursor to isoxaflutole derivatives, which inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).
  • Pharmaceuticals : Used in the synthesis of fluoxetine analogs via reductive amination.
  • Ligand Design : Functionalized to create chelating agents for transition-metal catalysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic substitution under strongly basic conditions. For example:

Reaction TypeConditionsYieldSource
Aromatic substitutionK2_2CO3_3, DMSO, 110°C, 1 h92%
EtherificationDIAD, PPh3_3, toluene, 16 h99%

In one study, substitution with 4-(trifluoromethyl)phenol in dimethyl sulfoxide (DMSO) at 110°C achieved quantitative yields . The reaction leverages the electron-withdrawing trifluoromethyl group to activate the aromatic ring for nucleophilic attack.

Mitsunobu Etherification

The β-hydroxy group participates in Mitsunobu reactions to form ether derivatives. A representative protocol includes:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3_3).

  • Solvent : Dichloromethane or toluene.

  • Yield : 50–99% depending on the alcohol partner .

For instance, coupling with tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in toluene produced ethers in near-quantitative yields . The reaction is stereospecific, retaining configuration at the β-carbon.

Grignard Additions

The nitrile group reacts with Grignard reagents to form tertiary alcohols. In a documented procedure :

  • Reagents : Freshly prepared Grignard reagent (e.g., RMgX) in THF at 0°C.

  • Workup : Acidic hydrolysis (1 N HCl) followed by neutralization.

  • Product : A gummy tertiary alcohol after purification via flash chromatography .

This reaction highlights the electrophilic nature of the nitrile carbon, enabling carbon–carbon bond formation.

Metal-Catalyzed Reactions

Iridium complexes facilitate deprotonation and subsequent functionalization. Key findings include:

  • Catalyst : Protic NHC-iridium complexes (e.g., [(imidoyl-NHC)IrI]) .

  • Conditions : THF, room temperature, 1 h.

  • Yield : 76% for deprotonated intermediates .

The hydroxyl group acts as a ligand, stabilizing metal complexes and enabling catalytic cycles for further derivatization .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 345°C .

  • Hydrolysis : Resistant under mild acidic/basic conditions due to the trifluoromethyl group’s electron-withdrawing effects .

  • Oxidation : The β-hydroxy group can be oxidized to a ketone using CrO3_3 or similar agents, though this remains underexplored in literature.

Comparative Reaction Data

The table below summarizes key reactions and outcomes:

Reaction TypeReagents/ConditionsKey ProductYieldSource
Aldol Condensation4-TFM benzaldehyde, THF, RTβ-Hydroxy nitrile81%
Mitsunobu EtherificationDIAD, PPh3_3, tolueneEther derivative99%
Nucleophilic SubstitutionK2_2CO3_3, DMSO, 110°CAryl ether92%
Grignard AdditionRMgX, THF, 0°CTertiary alcoholN/A

Scientific Research Applications

Beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile is a chemical compound with a hydroxyl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C10H8F3NO with a molecular weight of approximately 231.17 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it interesting in pharmaceuticals and agrochemicals.

Potential Applications

This compound has potential applications in pharmaceuticals and agrochemicals due to its unique structure and biological activity.

Pharmaceutical Applications

  • Anti-inflammatory and Analgesic Properties Research suggests it may exhibit anti-inflammatory and analgesic properties, but further studies are needed to fully understand its pharmacological profile.
  • Binding Affinity Interaction studies suggest the trifluoromethyl group enhances interaction strength with biological macromolecules due to increased hydrophobic interactions and potential hydrogen bonding through the hydroxyl group.
  • Cholinesterase Inhibition Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Most derivatives were better inhibitors of AChE .

Agrochemical Applications

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it of interest in agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is primarily influenced by its functional groups. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The nitrile group can participate in various chemical reactions, further modifying the compound’s activity. These combined effects make the compound a versatile tool in both chemical and biological research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Weight Key Substituents Predicted LogP Solubility Biological Use
beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile ~245.2* β-hydroxy, -CF₃ ~2.5 Moderate (polar hydroxy) Agrochemical (inferred)
RPA202248 () N/A β-oxo, cyclopropylcarbonyl, methylsulfonyl >3.0 Low (nonpolar substituents) Pesticide
Myclobutanil () 288.7 Triazole, 4-chlorophenyl, propanenitrile ~3.0 Low Fungicide
Pyridalyl () 491.12 Dichloroallyloxy, pyridyloxy ether, -CF₃ ~4.2 Very low Insecticide

*Calculated based on structural formula.

Key Observations:

Trifluoromethyl (-CF₃) vs. Chlorophenyl :

  • The -CF₃ group in the target compound improves metabolic stability and electron-withdrawing effects compared to chlorophenyl groups (e.g., in myclobutanil). This reduces susceptibility to oxidative degradation, enhancing environmental persistence .
  • Chlorophenyl substituents (e.g., in myclobutanil) contribute to higher LogP and lower solubility, favoring membrane permeability in fungicidal activity .

β-Hydroxy vs. However, the oxo group may enhance reactivity in target binding (e.g., enzyme inhibition) .

Nitrile Group Utility :

  • The propanenitrile moiety is common in agrochemicals (e.g., myclobutanil, RPA202248) for its role in inhibiting cytochrome P450 enzymes or mediating protein interactions .

Environmental and Regulatory Considerations

  • Persistence : Pyridalyl () is regulated under the Stockholm Convention due to its persistence. The target compound’s -CF₃ group may confer similar longevity, though the β-hydroxy group could improve biodegradability relative to chlorinated or ether-linked analogs .
  • Synthetic Complexity: Fluorinated compounds often require specialized reagents (e.g., Selectfluor™), increasing production costs compared to non-fluorinated pesticides like myclobutanil .

Q & A

Q. What analytical methods are recommended for detecting and quantifying beta-hydroxy-4-(trifluoromethyl)benzenepropanenitrile in environmental samples like wastewater?

Answer: Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS is a validated method. Key steps include:

  • Sample Preparation : Filter 100 mL of wastewater through GF/F (0.7 μm) filters after spiking with deuterated internal standards (e.g., triclosan-d3) to monitor recovery rates .
  • SPE Protocol : Condition cartridges with methanol and water, elute with methanol:2-propanol (1:1), and concentrate under nitrogen.
  • LC-MS/MS Parameters : Use a C18 column with a gradient of methanol/water containing 0.1% formic acid. Monitor transitions specific to the compound’s molecular ion ([M-H]⁻ or [M+NH₄]⁺).

Q. Table 1: Analytical Performance Metrics

ParameterValue
Recovery (%)85–110 (using internal standards)
LOD (ng/L)5–10
LOQ (ng/L)15–20

Q. What synthetic routes are employed for this compound, and how can yields be optimized?

Answer: Common routes include:

  • Nitrile Formation : Reacting a halogenated precursor (e.g., 4-(trifluoromethyl)benzyl bromide) with a cyanide source (KCN or CuCN) under reflux in DMF .
  • Hydroxylation : Introducing the beta-hydroxy group via epoxidation followed by acid hydrolysis, with yields dependent on protecting group strategies (e.g., silyl ethers) .

Q. Critical Conditions :

  • Temperature: 80–100°C for nitrile formation.
  • Catalysts: Pd/C or CuI for coupling reactions.
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Q. How do solubility and stability of this compound vary under different laboratory conditions?

Answer:

  • Solubility : Use the shake-flask method with HPLC quantification. The compound is soluble in methanol, acetonitrile, and DMSO (>50 mg/mL) but poorly in water (<0.1 mg/mL).
  • Stability :
    • pH : Stable at pH 5–7 (tested in 0.1 M phosphate buffers); degrades in strong acids/bases (pH <2 or >10) .
    • Light/Heat : Store at -20°C in amber vials to prevent photodegradation; thermal decomposition occurs >150°C (TGA data) .

Advanced Research Questions

Q. How does stereochemistry at the beta-hydroxy position influence bioactivity, and what chiral resolution methods are effective?

Answer:

  • Bioactivity Impact : Enantiomers may exhibit divergent pesticidal or receptor-binding activities. For example, (R)-enantiomers of similar triazole compounds show 10–100x higher antifungal activity than (S)-forms .
  • Resolution Methods :
    • Chiral HPLC : Use Chiralpak IG-3 columns with hexane:isopropanol (90:10) mobile phase.
    • Enzymatic Kinetic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer .

Q. Table 2: Enantiomer Separation Efficiency

ColumnResolution (Rs)Retention Time (min)
Chiralpak IG-32.512.3 (R), 15.8 (S)

Q. What are the environmental degradation pathways and major metabolites of this compound?

Answer:

  • Photodegradation : UV exposure in aqueous media generates 4-(trifluoromethyl)benzoic acid and cyanide derivatives (confirmed by HRMS) .
  • Microbial Metabolism : In sludge, anaerobic digestion produces beta-oxo intermediates (e.g., beta-oxo-4-(trifluoromethyl)benzenepropanenitrile) via dehydrogenase activity .

Q. Methodology :

  • Use OECD 308/309 guidelines for biodegradation studies.
  • Monitor metabolites via SPE-LC-QTOF with suspect screening for trifluoromethyl and nitrile-containing ions .

Q. How can contradictory data on the compound’s bioactivity in literature be resolved?

Answer: Contradictions often arise from:

  • Impurity Profiles : Use orthogonal purity assays (HPLC, NMR, elemental analysis) to rule out batch-to-batch variability .
  • Assay Conditions : Standardize bioactivity tests (e.g., MIC for antifungals) using CLSI guidelines.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent choice (DMSO vs. ethanol) affecting IC50 values .

Q. What structure-activity relationships (SAR) emerge when modifying the trifluoromethyl or nitrile groups?

Answer:

  • Trifluoromethyl Replacement : Substituting with -CF2CF3 reduces pesticidal activity by 50%, highlighting the importance of -CF3 lipophilicity .
  • Nitrile Modifications : Converting -CN to -CONH2 abolishes herbicidal activity, suggesting the nitrile’s role as a hydrogen-bond acceptor .

Q. Table 3: SAR of Key Derivatives

DerivativeBioactivity (IC50, μM)
-CF3, -CN0.5 (fungal)
-CF2CF3, -CN1.2
-CF3, -CONH2>10

Q. What advanced computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina with cytochrome P450 (CYP51) homology models to predict binding poses. The trifluoromethyl group shows hydrophobic interactions with Leu121 and Ala288 .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding in the CYP51 active site, with RMSD <2.0 Å .

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